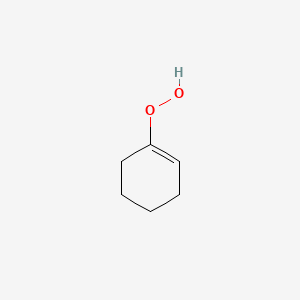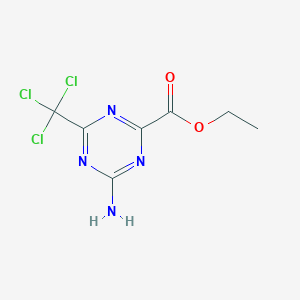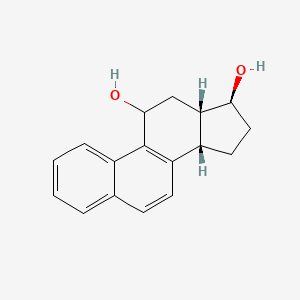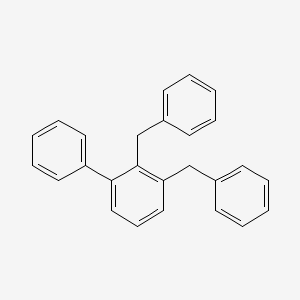
2,3-Dibenzyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The structure of 2,3-Dibenzyl-1,1’-biphenyl includes two benzyl groups attached to the biphenyl core, making it a unique and interesting molecule for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 2,3-Dibenzyl-1,1’-biphenyl, can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as CuCl . This method is known for its mild conditions and good yields.
Another method involves the Ullmann reaction , which constructs biphenyl frameworks from aryl halides in the presence of copper. This reaction, however, requires harsh conditions and may have erratic yields .
Industrial Production Methods
In industrial settings, the production of biphenyl compounds often utilizes catalytic coupling reactions such as the Kharasch, Negishi, Stille, and Suzuki reactions . These methods are favored for their efficiency and scalability, although they may involve complex work-ups and expensive catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibenzyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst like iron (Fe) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
Applications De Recherche Scientifique
2,3-Dibenzyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-Dibenzyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, biphenyl derivatives have been studied as PD-1/PD-L1 inhibitors , which are important in cancer immunotherapy . The compound may interact with proteins and enzymes, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers.
Benzyl alcohol: A simple aromatic alcohol with various industrial applications.
Diphenyl disulfide: An organic disulfide used in organic synthesis.
Uniqueness
2,3-Dibenzyl-1,1’-biphenyl is unique due to its specific structure, which includes two benzyl groups attached to the biphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
31307-60-5 |
|---|---|
Formule moléculaire |
C26H22 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1,2-dibenzyl-3-phenylbenzene |
InChI |
InChI=1S/C26H22/c1-4-11-21(12-5-1)19-24-17-10-18-25(23-15-8-3-9-16-23)26(24)20-22-13-6-2-7-14-22/h1-18H,19-20H2 |
Clé InChI |
SAOWVTXHYIAIGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


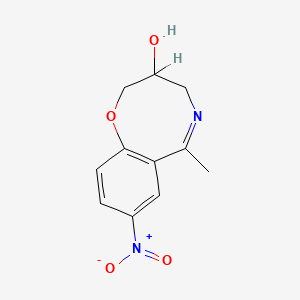
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
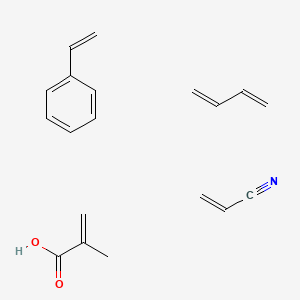
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
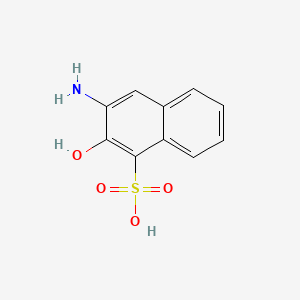
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

